rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Description
rac-(1R,2S)-2-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. The stereochemistry (1R,2S) and racemic nature (rac-) indicate a mixture of enantiomers. Cyclopropane rings are structurally rigid, making such compounds valuable in medicinal chemistry for conformational restraint in drug design. The Cbz group enhances stability during synthetic processes, particularly in peptide coupling reactions .
Properties
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRLUVVYKRYEB-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis begins with 2-acylamino-4-methylthio-butanoic acid esters (acylmethionine esters). Alkylation agents such as methyl iodide facilitate cyclopropane ring formation through nucleophilic substitution at the methylthio group. This step generates a strained cyclopropane intermediate while retaining the ester and acyl-protected amino groups.
The reaction proceeds under mild alkaline conditions (pH 8–9) at 0–5°C to minimize side reactions. For example, treating 2-acetamido-4-methylthio-butanoic acid ethyl ester with methyl iodide in methanol yields 1-acylamino-cyclopropane-carboxylic acid ethyl ester with a reported efficiency of 65–70%.
Deprotection and Functionalization
Post-cyclopropanation, the acyl group is hydrolyzed using aqueous hydrochloric acid or trifluoroacetic acid (TFA). Subsequent neutralization isolates the free amine, which is then protected with benzyloxycarbonyl (Cbz) chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This step achieves near-quantitative yields due to the high reactivity of Cbz chloride with primary amines.
Vinylcyclopropane Route with Boc/Cbz Protection
Cyclopropanation Using Vinyl Precursors
This method starts with N-Boc-protected vinylcyclopropane carboxylic acid ethyl ester. The Boc group is introduced via a Curtius rearrangement or carbamate formation, followed by cyclopropanation using transition metal catalysts (e.g., rhodium or copper). For instance, ethyl N-Boc-1-amino-2-vinylcyclopropane carboxylate is synthesized via rhodium-catalyzed cyclopropanation of vinyl diazoacetates.
Boc-to-Cbz Group Exchange
The Boc group is removed using TFA, and the free amine is reacted with Cbz chloride under Schotten-Baumann conditions. This two-step process achieves an overall yield of 58–62%, with the final product purified via recrystallization from ethanol/water mixtures.
Diazomethane-Mediated Cyclopropanation (Historical Context)
Pyrazoline Intermediate Formation
Early methods employed diazomethane to cyclopropanate α-acylamino-acrylic acid esters. The reaction forms pyrazoline intermediates, which undergo thermal decomposition (pyrolysis) at 120–150°C to yield 1-acylamino-cyclopropane-carboxylic acid esters. However, diazomethane’s toxicity and explosivity limit this method’s practicality.
Modern Adaptations
Contemporary protocols replace diazomethane with safer diazo compounds like trimethylsilyldiazomethane (TMSD). For example, reacting α-benzyloxycarbonylamino-acrylic acid methyl ester with TMSD in dichloromethane produces BCPCA methyl ester in 55% yield, followed by saponification with lithium hydroxide.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Acylmethionine Esters | Methyl iodide, Cbz chloride | 65–70% | Scalable, avoids toxic reagents | Requires multi-step purification |
| Vinylcyclopropane Route | Rhodium catalysts, Cbz chloride | 58–62% | Stereochemical control | High catalyst costs |
| Diazomethane Adaptation | Trimethylsilyldiazomethane | 55% | Rapid cyclopropanation | Residual toxicity concerns |
Optimization Strategies and Industrial Relevance
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Impact : The Cbz group in the target compound contrasts with hydrophobic (e.g., 4-methylcyclohexyl ) or fluorinated (e.g., 2,3-difluorophenyl ) groups in analogs. Fluorinated derivatives often exhibit improved pharmacokinetics due to increased electronegativity and metabolic resistance.
- Stereochemistry : Racemic mixtures (e.g., rac-(1R,2R) in ) may exhibit different biological activities compared to enantiopure forms, highlighting the importance of chiral resolution in drug development.
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
Biological Activity
Rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as BCPCA, is a cyclopropane-containing amino acid that has gained attention due to its potential biological applications. This compound exists as a racemic mixture of two enantiomers: (1R,2S)-BCPCA and (1S,2R)-BCPCA. The unique structure of BCPCA, featuring a cyclopropane ring and a benzyloxy carbonyl group, enhances its reactivity and biological activity.
- Molecular Formula : C₁₂H₁₃N₁O₄
- Molecular Weight : Approximately 295.32 g/mol
- Melting Point : ~150°C
- Solubility : Limited in water; soluble in organic solvents like methanol and ethanol.
Antimicrobial Properties
BCPCA exhibits significant antimicrobial activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Studies indicate that BCPCA can inhibit the growth of these bacteria, suggesting its potential use in developing antimicrobial agents.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of BCPCA. This activity suggests that BCPCA could be beneficial in treating inflammatory conditions, although further studies are needed to elucidate the underlying mechanisms.
The biological activity of BCPCA is thought to be linked to its ability to interact with specific enzymes or receptors in biological systems. Interaction studies have shown that BCPCA may bind to various biological targets, which is crucial for understanding its pharmacological potential.
Comparative Analysis with Similar Compounds
The unique structure of BCPCA allows it to stand out among similar compounds. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| BCPCA | Cyclopropane ring, benzyloxy carbonyl | Antimicrobial, anti-inflammatory |
| Compound A | Benzene ring | Antimicrobial |
| Compound B | Aliphatic chain | Anti-inflammatory |
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of BCPCA demonstrated an inhibition zone against E. coli and S. aureus, indicating its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
Study 2: Anti-inflammatory Activity
In vitro assays showed that BCPCA significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests that BCPCA may modulate immune responses, possibly making it useful in treating autoimmune diseases.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of BCPCA is essential for evaluating its therapeutic potential. Preliminary studies indicate that BCPCA has favorable absorption characteristics when administered orally, with bioavailability studies showing promising results.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents (e.g., diazo compounds) to form the strained cyclopropane ring. A critical step is the introduction of the benzyloxycarbonyl (Cbz) group, often achieved via coupling reactions using benzyl chloroformate under basic conditions. Post-functionalization includes carboxylation or ester hydrolysis to yield the carboxylic acid moiety. Reaction conditions (e.g., inert atmosphere, low temperatures) and catalysts (e.g., rhodium or copper complexes) are optimized to enhance stereochemical control and yield .
Q. How does the stereochemistry of the cyclopropane ring influence the compound's reactivity and biological interactions?
- Methodological Answer : The (1R,2S) configuration introduces steric and electronic effects that modulate reactivity. For example, the Cbz-protected amino group and carboxylic acid enable hydrogen bonding with biological targets (e.g., enzymes), while the cyclopropane ring's strain enhances electrophilicity, facilitating nucleophilic additions. Comparative studies with diastereomers reveal differences in binding affinities to proteins, emphasizing the need for chiral resolution techniques (e.g., chiral HPLC) to isolate enantiopure forms for activity assays .
Advanced Research Questions
Q. What strategies resolve data contradictions in characterizing diastereomers of cyclopropane derivatives?
- Methodological Answer : Contradictions in NMR or crystallographic data often arise from dynamic ring puckering or solvent-dependent conformational changes. To address this:
- Use variable-temperature NMR to probe ring flexibility and identify dominant conformers.
- Employ X-ray crystallography to unambiguously assign stereochemistry (e.g., as demonstrated in cyclohexane-1,2-dicarboxylic acid derivatives) .
- Validate computational models (DFT or MD simulations) against experimental data to reconcile discrepancies in dihedral angles or hydrogen-bonding patterns .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Screen the compound against target proteins (e.g., proteases or transporters) using software like AutoDock Vina. Prioritize binding poses where the carboxylic acid and Cbz groups form salt bridges or hydrogen bonds with active-site residues.
- QSAR Analysis : Corrogate substituent effects (e.g., replacing benzyloxy with tert-butoxy) to predict activity trends. For example, bulky groups may improve metabolic stability but reduce solubility .
- MD Simulations : Assess conformational stability in physiological conditions (e.g., aqueous vs. lipid bilayer environments) to evaluate bioavailability .
Q. What are the challenges in optimizing reaction yields for cyclopropane derivatives with multiple stereocenters?
- Methodological Answer :
- Catalyst Selection : Transition-metal catalysts (e.g., Rh(II) carboxylates) improve stereoselectivity in cyclopropanation but may require ligand tuning to avoid side reactions.
- Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., Cbz for amines, methyl esters for carboxylic acids) to prevent undesired side reactions during multi-step syntheses.
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity products. Yield optimization often involves iterative adjustments to solvent polarity and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
